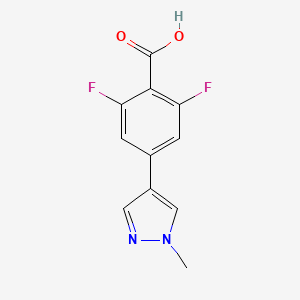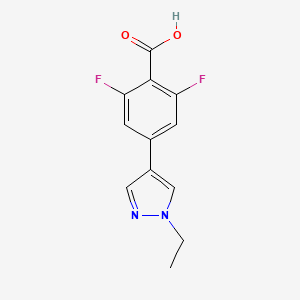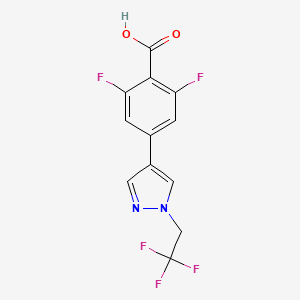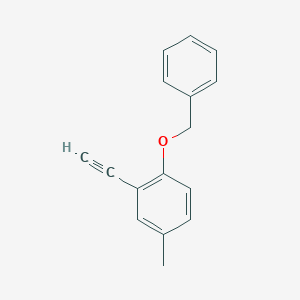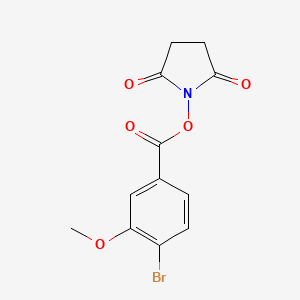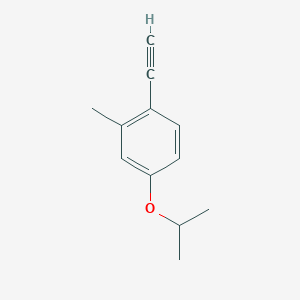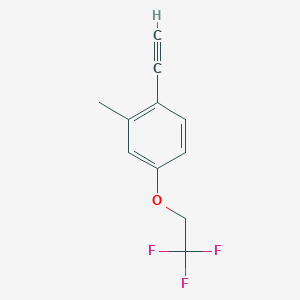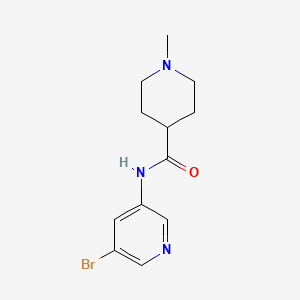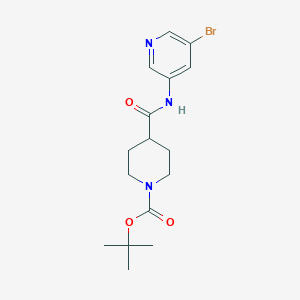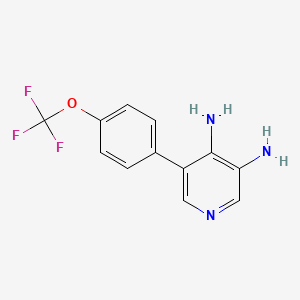
5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine: is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Pyridine Ring Formation: Construction of the pyridine ring with appropriate substitutions.
Amination: Introduction of amino groups at the 3 and 4 positions of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and continuous flow chemistry may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its unique chemical properties make it effective in protecting crops from pests and diseases.
Mécanisme D'action
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the amino groups facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or protective effects.
Comparaison Avec Des Composés Similaires
- 5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine
- 5-(4-(Methoxy)phenyl)pyridine-3,4-diamine
- 5-(4-(Chloromethoxy)phenyl)pyridine-3,4-diamine
Comparison: Compared to its analogs, 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is unique due to the presence of the trifluoromethoxy group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications. The trifluoromethoxy group also influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Propriétés
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridine-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPKGTNPQARUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164536.png)
